
CJ-42794
Overview
Description
CJ-42794, also known as CJ-042794, is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). It inhibits the binding of [3H]-prostaglandin E2 to the human EP4 receptor with a mean pKi of 8.5. This compound is at least 200-fold more selective for the human EP4 receptor than other human EP receptor subtypes (EP1, EP2, and EP3) .
Mechanism of Action
Target of Action
CJ-42794 primarily targets the prostaglandin E receptor subtype 4 (EP4). EP4 is a G protein-coupled receptor that mediates the actions of prostaglandin E2 (PGE2), a bioactive lipid that plays a crucial role in various physiological and pathological processes .
Mode of Action
this compound inhibits PGE2 binding to the human EP4 receptor . It competitively inhibits PGE2-evoked elevations of intracellular cAMP levels in a concentration-dependent manner . This inhibition disrupts the downstream signaling pathways of PGE2, thereby modulating the physiological effects mediated by PGE2.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PGE2-EP4-cAMP signaling pathway. By inhibiting PGE2 binding to EP4, this compound prevents the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels . This modulation can impact various downstream effects, including the regulation of inflammation and gastric acid secretion .
Result of Action
this compound has been shown to reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood . It also antagonizes the HCO3 stimulatory action of AE1-329 in the duodenum . These effects suggest that this compound can modulate immune responses and gastric functions.
Biochemical Analysis
Biochemical Properties
CJ-42794 has been shown to interact with the EP4 receptor, a subtype of the prostaglandin E receptor . It inhibits the binding of [3H]-PGE2 to the human EP4 receptor . This interaction is selective, with this compound being 200-fold more selective for EP4 than EP1, EP2, and EP3 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the PGE2-induced elevation of cAMP in a concentration-dependent manner in hEP4/HEK293 cells . Furthermore, this compound can reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the EP4 receptor. By binding to this receptor, this compound inhibits the action of prostaglandin E2 (PGE2), a lipid compound that plays a role in inflammation and is involved in a variety of physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in a study using a mouse model of autoimmune myocarditis, treatment with an EP4 agonist improved impaired left ventricular contractility and reduced blood pressure . The continued treatment with the EP4 agonist alleviated the DCM phenotype, but this effect was counteracted by its combination with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats, this compound at dosages of 0.3, 1, and 3 mg/kg was found to attenuate the PGE2-stimulated HCO3 secretion in a dose-dependent manner .
Subcellular Localization
Given its known interactions with the EP4 receptor, which is a G-protein coupled receptor located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with its target receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as chlorinated aromatic compounds and fluorinated phenols .
Industrial Production Methods
The industrial production of CJ-42794 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CJ-42794 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenated compounds and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Cardiovascular Applications
Abdominal Aortic Aneurysm (AAA) Treatment
One of the most significant applications of CJ-42794 is in the treatment of abdominal aortic aneurysm (AAA). Research indicates that this compound effectively reduces AAA formation in mouse models. In a study involving ApoE -/- mice infused with angiotensin II, oral administration of this compound significantly decreased AAA progression over four weeks. The compound inhibited the degradation of elastic fibers and reduced the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are crucial in tissue remodeling during AAA development. Additionally, it lowered interleukin-6 (IL-6) levels in AAA tissues, suggesting a potential pharmacological strategy for managing this condition .
Table 1: Effects of this compound on AAA Models
Parameter | Control Group | This compound Group |
---|---|---|
AAA Formation | High | Significantly Reduced |
Elastic Fiber Degradation | High | Attenuated |
MMP-2 Activation | High | Reduced |
IL-6 Expression | High | Significantly Decreased |
Pain Management
Anti-inflammatory and Anti-allodynic Properties
This compound has shown promise in managing inflammatory pain. A study explored its effects as an EP4 receptor antagonist in various preclinical pain models. The compound demonstrated anti-allodynic activity, which refers to the alleviation of pain from stimuli that typically do not provoke pain. This effect was validated through computational docking studies that identified this compound as a potent antagonist with favorable pharmacokinetics .
Table 2: Efficacy of this compound in Pain Models
Pain Model | Control Group Response | This compound Response |
---|---|---|
Inflammatory Pain (CFA model) | Significant Pain | Reduced Pain |
Nociceptive Processing | High Sensitivity | Attenuated Sensitivity |
Immunological Applications
Impact on Th1/Th17 Cell Development
This compound's role extends to immunology, particularly in modulating T-cell responses. Studies have indicated that selective antagonism of the EP4 receptor can suppress Th1 and Th17 cell differentiation, which are pivotal in autoimmune diseases such as rheumatoid arthritis. The compound inhibited cytokine production associated with these T-cell subsets, demonstrating its potential as an anti-inflammatory agent .
Table 3: Effects on Cytokine Production
Cytokine Type | Control Group Levels | This compound Levels |
---|---|---|
Th1 Cytokines | Elevated | Suppressed |
Th17 Cytokines | Elevated | Suppressed |
Comparison with Similar Compounds
Similar Compounds
Rofecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.
Uniqueness of CJ-42794
This compound is unique due to its high selectivity for the EP4 receptor, which distinguishes it from other compounds that target different prostaglandin receptors or cyclooxygenase enzymes. This selectivity makes it a valuable tool for studying the specific role of EP4 in various physiological and pathological processes .
Biological Activity
CJ-42794 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in the context of inflammation, cardiovascular health, and cancer. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
This compound functions primarily by inhibiting the EP4 receptor, which plays a critical role in mediating the effects of prostaglandin E2 (PGE2) in various physiological processes. PGE2 is known to influence inflammation, pain perception, and cellular proliferation. By blocking EP4 signaling, this compound can modulate these processes, making it a candidate for therapeutic interventions in inflammatory diseases and cancer.
Biological Activity Overview
-
Cardiovascular Effects :
- In a study involving mice with experimental autoimmune myocarditis (EAM), daily administration of this compound exacerbated myocardial inflammation compared to vehicle-treated controls. This was evidenced by increased inflammatory areas and elevated levels of RORγt, a transcription factor associated with Th17 cell differentiation .
- The compound's antagonistic effects on EP4 signaling suggest that it may negatively impact cardiac function under certain pathological conditions.
- Cancer Therapeutics :
- Inflammation Modulation :
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Myocarditis Model :
- In EAM models, treatment with this compound led to significant increases in inflammatory markers compared to controls. The study highlighted the role of EP4 antagonism in worsening cardiac inflammation, suggesting that while targeting EP4 may have therapeutic potential, it also necessitates careful consideration of timing and context .
- Cancer Cell Lines :
Properties
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847728-01-2 | |
Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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